molecular formula C13H12N4S B11028176 3-{[1-(2-cyanoethyl)-1H-benzimidazol-2-yl]sulfanyl}propanenitrile

3-{[1-(2-cyanoethyl)-1H-benzimidazol-2-yl]sulfanyl}propanenitrile

Cat. No.: B11028176
M. Wt: 256.33 g/mol
InChI Key: UFOXGVZBOGQSKF-UHFFFAOYSA-N
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Description

3-{[1-(2-cyanoethyl)-1H-benzimidazol-2-yl]sulfanyl}propanenitrile: is a chemical compound with the following IUPAC name: 3-({5-[(2-cyanoethyl)sulfanyl]-2-thioxo-1,3-dithiol-4-yl}sulfanyl)propanenitrile . It has a molecular formula of C9H8N2S5 and a molecular weight of 304.51 g/mol.

Preparation Methods

Industrial Production Methods: Industrial-scale production methods for this compound are not widely documented. Research and development in this area would be necessary to establish efficient and scalable processes.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Substitution: The sulfur atoms in the dithiol moiety can participate in substitution reactions.

    Other Reactions: Further investigations are needed to explore its reactivity comprehensively.

Common Reagents and Conditions: Specific reagents and conditions for reactions involving this compound would depend on the desired transformation. General reagents for thiol chemistry (such as oxidants, nucleophiles, and electrophiles) would likely be relevant.

Major Products: The major products formed from reactions involving this compound would vary based on the specific reaction type. Detailed studies are required to identify these products.

Scientific Research Applications

Chemistry:

    Ligand Design: The compound’s sulfur atoms could serve as coordination sites in metal complexes.

    Organic Synthesis: It may find applications as a building block in organic synthesis.

Biology and Medicine:

    Antimicrobial Properties: Benzimidazole derivatives often exhibit antimicrobial activity.

    Anticancer Potential: Further investigations are needed to explore its potential in cancer therapy.

Industry:

    Materials Science: Its unique sulfur-containing structure may be relevant for materials applications.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains to be elucidated. Further studies are necessary to understand its interactions with biological targets and pathways.

Comparison with Similar Compounds

Unfortunately, specific similar compounds are not mentioned in the available literature. a comparative analysis with structurally related compounds would be valuable to highlight its uniqueness.

Properties

Molecular Formula

C13H12N4S

Molecular Weight

256.33 g/mol

IUPAC Name

3-[2-(2-cyanoethylsulfanyl)benzimidazol-1-yl]propanenitrile

InChI

InChI=1S/C13H12N4S/c14-7-3-9-17-12-6-2-1-5-11(12)16-13(17)18-10-4-8-15/h1-2,5-6H,3-4,9-10H2

InChI Key

UFOXGVZBOGQSKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCC#N)SCCC#N

Origin of Product

United States

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